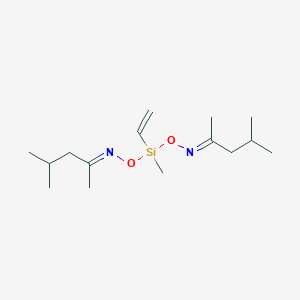

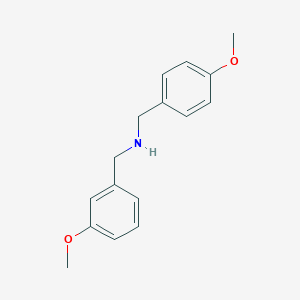

(3-甲氧基苄基)-(4-甲氧基苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine could potentially be carried out using similar synthetic strategies, possibly involving condensation reactions between appropriate benzaldehyde and amine precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine has been studied using X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on the crystal structures, molecular geometries, and electronic properties, such as HOMO and LUMO energies. The presence of methoxy groups and their positions on the benzene rings can significantly influence the molecular conformation and stability, as seen in the related compounds.

Chemical Reactions Analysis

The related compounds exhibit various chemical behaviors, such as inhibition of tyrosinase activity, which is a key enzyme in melanin biosynthesis . Additionally, the antioxidant properties of these compounds have been evaluated using DPPH free radical scavenging tests . These findings suggest that (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine may also participate in similar biochemical reactions, potentially leading to applications in pharmaceuticals or as a skin whitening agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, such as solubility, UV absorption, and vibrational frequencies, have been characterized using spectroscopic methods and computational studies . These properties are influenced by the molecular structure, particularly the functional groups and their electronic effects. The methoxy groups in the compound of interest are likely to affect its physical and chemical properties, including solubility in organic solvents and UV absorption characteristics.

科学研究应用

抑制黑色素生成

(Choi 等人,2002) 研究了该化合物对黑色素生物合成的影响,这与色素沉着过度的相关。他们的研究表明,该化合物抑制了对黑色素合成至关重要的酪氨酸酶活性,并表现出抗紫外线作用和类 SOD 活性。这表明其作为皮肤美白剂的潜在应用。

还原单烷基化

(Sydnes 等人,2008) 探讨了该化合物在硝基芳烃还原单烷基化中的作用,突出了其在合成化学中的重要性。该研究提供了将各种硝基芳烃转化为仲苄基氨基芳烃的条件,展示了该化合物在生产复杂有机分子中的用途。

亚胺的氢化

(Åberg 等人,2006) 讨论了亚胺的氢化,指出其是一种离子机制,而不是提出的协同机制。这项研究有助于我们理解涉及含氮化合物的催化过程。

发光传感和 CO2 吸附

(Hong 等人,2017) 开发了包含该化合物的金属有机框架,用于选择性吸附 CO2 和对硝基芳香族化合物的灵敏发光传感。这说明了其在环境监测和储气技术中的应用。

胺的光化学释放

(Wang 等人,2016) 研究了苄基 C-N 键的光化学裂解,展示了一种有效释放胺的方法。这项研究突出了该化合物在开发光响应材料或药物递送系统方面的潜力。

水凝胶的功能化改性

(Aly 和 El-Mohdy,2015) 用胺化合物(包括 (3-甲氧基苄基)-(4-甲氧基苄基)-胺)改性了聚乙烯醇/丙烯酸水凝胶,以增强其在药物递送系统或伤口愈合材料等医疗应用中的性能。

安全和危害

属性

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREJPPMSQIJNBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354616 |

Source

|

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

148235-02-3 |

Source

|

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

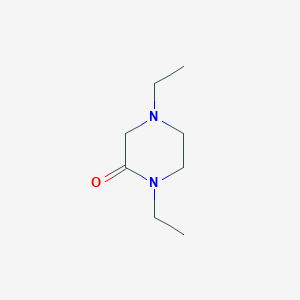

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)